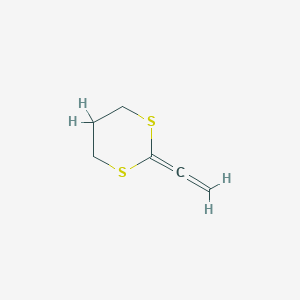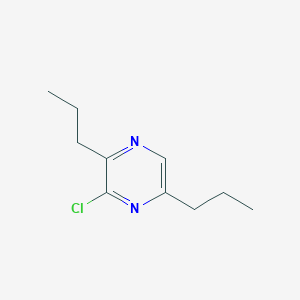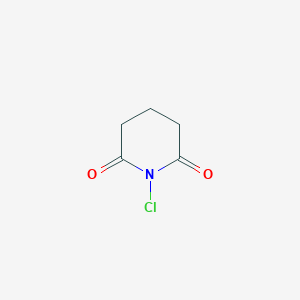
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone is a synthetic compound with the molecular formula C20H25N5O5 and a molecular weight of 415.443 g/mol . It is also known by its CAS Registry Number 77180-12-2 . This compound is characterized by its unique structure, which includes a diazomethyl ketone group, making it a valuable reagent in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Peptide Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Diazomethyl Ketone Formation: The diazomethyl ketone group is introduced by reacting the peptide with diazomethane or a diazo transfer reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazomethyl ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone has a wide range of scientific research applications, including:
Biology: The compound is employed in the study of enzyme mechanisms and inhibition, as it can act as a potent inhibitor of proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: The compound is used in the production of pharmaceuticals and as a tool in biochemical research.
Comparaison Avec Des Composés Similaires
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone can be compared with other similar compounds, such as:
Benzyloxycarbonylalanyl-alanyl-proline chloromethyl ketone: This compound has a chloromethyl ketone group instead of a diazomethyl ketone group, which affects its reactivity and specificity.
Benzyloxycarbonylalanyl-alanyl-proline fluoromethyl ketone: The fluoromethyl ketone group provides different chemical properties and reactivity compared to the diazomethyl ketone group.
Benzyloxycarbonylalanyl-alanyl-proline bromomethyl ketone:
The uniqueness of this compound lies in its diazomethyl ketone group, which provides distinct reactivity and potential for enzyme inhibition compared to other similar compounds.
Propriétés
| 77180-12-2 | |
Formule moléculaire |
C20H25N5O5 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25N5O5/c1-13(24-20(29)30-12-15-7-4-3-5-8-15)18(27)23-14(2)19(28)25-10-6-9-16(25)17(26)11-22-21/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3,(H,23,27)(H,24,29)/t13-,14-,16-/m0/s1 |
Clé InChI |
QVERKGMUNDPJDI-DZKIICNBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


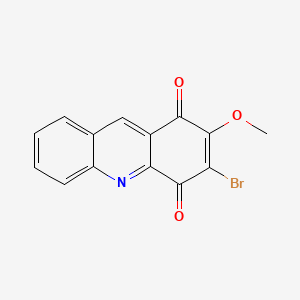
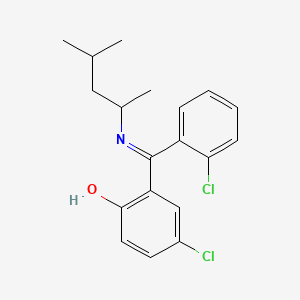


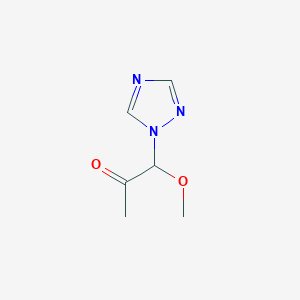
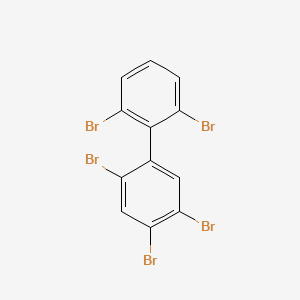

![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
